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molecular formula C8H8ClNO B8340015 3-Acetyl-2-chloromethylpyridine

3-Acetyl-2-chloromethylpyridine

Cat. No. B8340015
M. Wt: 169.61 g/mol
InChI Key: RQKUZPYVIPBSJP-UHFFFAOYSA-N
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Patent
US05763437

Procedure details

A mixture of 3-acetyl-2-hydroxymethylpyridine(0.2 g) in dichloromethane(10 ml) was treated with catalytic amount of N,N-dimethylformamide. To the mixture was added dropwise a solution of thionyl chloride (1 ml) in dichloromethane (2 ml) at ca. 5° C. in an ice-water bath. The mixture was stirred for 1 hour under the same condition, and then at room temperature for 40 minutes. To the mixture was added carefully dropwise saturated sodium carbonate aqueous solution under stirring in an ice-water bath. The mixture was taken up with chloroform and washed with water. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give 3-acetyl-2-chloromethylpyridine (0.11 g) as a black oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([CH2:10]O)=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].CN(C)C=O.S(Cl)([Cl:19])=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl.C(Cl)(Cl)Cl>[C:1]([C:4]1[C:5]([CH2:10][Cl:19])=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)C=1C(=NC=CC1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour under the same condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
under stirring in an ice-water bath
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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